molecular formula C7H11NO2 B567585 2-Oxa-7-azaspiro[4.4]nonan-1-one CAS No. 1309588-02-0

2-Oxa-7-azaspiro[4.4]nonan-1-one

Cat. No. B567585
M. Wt: 141.17
InChI Key: LPVAUAPLYIDPFA-UHFFFAOYSA-N
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Description

“2-Oxa-7-azaspiro[4.4]nonan-1-one” is a chemical compound with the molecular formula C7H11NO2 . It is available in the form of a powder or a light yellow liquid . The IUPAC name for this compound is also “2-oxa-7-azaspiro[4.4]nonan-1-one” and it has the InChI code "1S/C7H11NO2/c9-6-7(2-4-10-6)1-3-8-5-7/h8H,1-5H2" .


Molecular Structure Analysis

The molecular weight of “2-Oxa-7-azaspiro[4.4]nonan-1-one” is 141.17 or 177.63 when it is in the form of hydrochloride . The structure of this compound includes a spirocyclic ring system, which consists of two rings sharing a single atom .


Physical And Chemical Properties Analysis

“2-Oxa-7-azaspiro[4.4]nonan-1-one” is a powder or a light yellow liquid . It is stored at room temperature . and 97% when it is in its base form .

Scientific Research Applications

  • Synthesis and Structural Analysis :

    • "2-Oxa-7-azaspiro[4.4]nonane-8,9-diones" were synthesized using a Mn(III)-based reaction, with the pyrrolidinedione ring remaining intact and forming part of the spirocyclic scaffold (Huynh, Nguyen, & Nishino, 2017).
    • A review on synthetic approaches to various "oxa-azaspiro" compounds, noting their significant biological activities and the novelty of their skeletons, was presented (Sinibaldi & Canet, 2008).
  • Antimicrobial and Anticancer Properties :

    • Bispiroheterocyclic systems derived from "2-oxa-7-azaspiro" compounds were synthesized and exhibited antimicrobial activities (Al-Ahmadi, 1996).
    • Novel spiropyrylium salts related to "1-Oxa-4-thiaspiro[4.4] nonan-2-one" showed antimicrobial properties (Al-Ahmadi & El-zohry, 1995).
    • Oxa/azaspiro[4,5]trienones, a related class, demonstrated potential as apoptosis inducers and anticancer agents (Yugandhar et al., 2015).
  • Analgesic Activity :

    • Certain derivatives of "2-Amino-7-oxa-3-thia-1-azaspiro[5,5]undec-1-enes" exhibited significant analgesic activity in preclinical models (Cohen, Banner, & Lopresti, 1978).
  • Application in Neurological Disorders :

    • N-phenylamino derivatives of 2-azaspiro[4.4]nonane-1,3-dione showed anticonvulsant properties in models of epilepsy (Kamiński, Obniska, & Dybała, 2008).
  • Inhibitors of Enzymatic Activity :

    • Novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH) were identified, including "1-oxa-8-azaspiro[4.5]decane" derivatives, showing potential in medicinal chemistry optimization (Meyers et al., 2011).
  • Chemical Transformations for Synthetic Applications :

    • A study described the synthesis of "1-oxa-4-azaspiro[4.5]decan-3-one," demonstrating its utility in constructing synthetic receptors and as an intermediate for enzyme inhibitors (Wu et al., 1995).

properties

IUPAC Name

2-oxa-7-azaspiro[4.4]nonan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c9-6-7(2-4-10-6)1-3-8-5-7/h8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPVAUAPLYIDPFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CCOC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20856804
Record name 2-Oxa-7-azaspiro[4.4]nonan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxa-7-azaspiro[4.4]nonan-1-one

CAS RN

1309588-02-0
Record name 2-Oxa-7-azaspiro[4.4]nonan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
J Častulı́k, J Marek, C Mazal - Tetrahedron, 2001 - Elsevier
1,3-Dipolar cycloadditions of (E)- and (Z)-substituted α-methylene-γ-lactones with azomethine ylides derived from N-methyl glycine and l-proline gave the corresponding …
Number of citations: 47 www.sciencedirect.com

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